Ferrous lactate dihydrate

Description

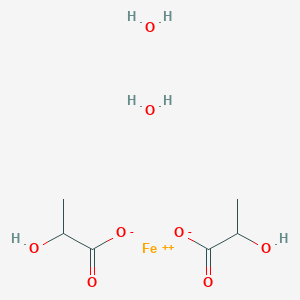

Ferrous lactate dihydrate (CAS 5905-52-2) is a hydrated iron(II) salt of lactic acid with the chemical formula C₆H₁₀FeO₆·2H₂O and a molecular weight of 270.02 g/mol . It appears as greenish-white crystals or a light green powder with a mild odor and is soluble in water but practically insoluble in ethanol . This compound is widely used as a dietary iron supplement due to its high bioavailability and lower gastrointestinal side effects compared to non-chelated iron salts like ferrous sulfate .

Key properties include:

- Iron content: ~20% (anhydrous basis) .

- Water content: 12–14% (dihydrate form) .

- Purity standards: ≥97% anhydrous basis, ≤0.1% sulfates, ≤0.2% ferric iron, and ≤1 mg/kg lead .

- Regulatory status: Approved for use in infant formula and food fortification under strict purity guidelines, including clarity of solution and limits on chloride and sulfate impurities .

Its applications span pharmaceuticals (e.g., iron deficiency anemia treatment), food fortification (e.g., oat and mango drinks), and specialty formulations due to its stability in aqueous matrices .

Properties

CAS No. |

1654003-97-0 |

|---|---|

Molecular Formula |

C6H14FeO8 |

Molecular Weight |

270.02 g/mol |

IUPAC Name |

2-hydroxypropanoate;iron(2+);dihydrate |

InChI |

InChI=1S/2C3H6O3.Fe.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 |

InChI Key |

HBBOMTPSSVKNES-UHFFFAOYSA-L |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Preparation from Calcium or Sodium Lactate and Ferrous Sulfate or Ferrous Chloride

Another common method involves the metathesis reaction between calcium lactate or sodium lactate and ferrous sulfate or ferrous chloride in aqueous solution.

- Prepare a solution of calcium lactate or sodium lactate.

- React with ferrous sulfate or ferrous chloride solution at 45–50°C.

- Maintain pH between 2.5 and 3.0.

- Reaction time approximately 40 minutes.

- Crystallize ferrous lactate from the reaction mixture.

- Concentrate, crystallize, dry, and store under inert conditions to prevent oxidation.

- Sucrose may be added to lactic acid solution to improve crystallization.

- The reaction should be conducted under conditions minimizing oxidation.

- The product is dried and stored in closed containers to maintain stability.

This method is widely used but may introduce sulfate or chloride ions, which require removal or control depending on application.

Use of Refined Iron Powder and Lactic Acid

A less common but effective method involves direct reaction of refined iron powder with lactic acid solution containing sucrose, followed by crystallization.

- The iron powder reduces any ferric ions formed, maintaining ferrous state.

- Sucrose acts as a stabilizer or complexing agent.

- The reaction proceeds under controlled temperature and stirring.

- Crystallization and drying follow to isolate ferrous lactate dihydrate.

This method is advantageous for small-scale or specialized production where purity and oxidation control are critical.

| Feature | Ferrous Carbonate + Lactic Acid | Calcium/Sodium Lactate + Ferrous Sulfate/Chloride | Iron Powder + Lactic Acid + Sucrose |

|---|---|---|---|

| Raw material availability | Moderate | High | Moderate |

| Reaction complexity | Moderate | Low | Moderate |

| Risk of chloride/sulfate contamination | Low | Moderate to High | Low |

| Need for reducing agent | Yes (iron powder) | Sometimes | Yes (iron powder) |

| Yield (%) | ~83–85 | Variable, generally high | Variable |

| Purity (Fe lactate content) | >99.7% | High, but depends on purification | High |

| Environmental impact | Low (recyclable mother liquor) | Moderate (waste sulfate/chloride) | Low |

| Industrial scalability | High | High | Low to moderate |

- Temperature: Optimal reaction temperature ranges from 45°C to 70°C for ferrous carbonate method; higher temperatures accelerate reaction but may increase oxidation risk.

- pH Control: Maintaining acidic pH (~2.5–3.0) is critical to keep iron in ferrous state and promote crystallization.

- Reducing Agent: Addition of small amounts of iron powder protects against oxidation of Fe(II) to Fe(III).

- Crystallization: Seed crystals improve crystal quality and yield; stirring speed and time influence crystal size and purity.

- Drying: Vacuum drying at moderate temperatures (50–80°C) preserves crystal integrity and prevents oxidation.

- Recycling: Mother liquor reuse reduces waste and improves process economics without compromising product quality.

The preparation of this compound is best achieved by the direct reaction of ferrous carbonate with lactic acid under controlled temperature and pH, using iron powder as a reducing agent to prevent oxidation. This method offers high yield, purity, and environmental benefits due to minimal side products and recyclability of reaction media. Alternative methods using calcium or sodium lactate with ferrous sulfate or chloride are simpler but may introduce impurities requiring further purification. The choice of method depends on scale, purity requirements, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ferrous lactate dihydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can oxidize upon exposure to air, forming iron(III) compounds.

Reduction: It can be reduced under specific conditions to form iron(0) or other lower oxidation state iron compounds.

Substitution: The lactate ligands can be substituted with other ligands in coordination chemistry

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iron(III) lactate, while reduction can produce metallic iron .

Scientific Research Applications

Nutritional Applications

Dietary Supplementation

Ferrous lactate dihydrate is primarily recognized for its role as an iron supplement. It is often utilized in dietary formulations aimed at preventing or treating iron deficiency anemia. Iron is crucial for hemoglobin synthesis, and ferrous lactate offers a bioavailable source of iron that can enhance absorption compared to other forms such as ferric iron .

Case Study: Fortification of Yogurt

A study evaluated the incorporation of this compound into yogurt. The fortification levels were set at 10 mg, 20 mg, and 30 mg per 100 ml of yogurt. Results indicated that the addition of ferrous lactate did not adversely affect the sensory characteristics of the yogurt, making it a viable option for creating iron-fortified probiotic products .

| Fortification Level (mg/100 ml) | Sensory Evaluation | Storage Stability (Days) |

|---|---|---|

| 10 | Acceptable | 16 |

| 20 | Acceptable | 16 |

| 30 | Acceptable | 16 |

Pharmaceutical Applications

Analytical Standards

This compound serves as a pharmaceutical secondary standard and certified reference material in various analytical applications. It is utilized in quality control processes to ensure the accuracy and reliability of iron content measurements in pharmaceutical formulations .

Agricultural Applications

Soil Amendment and Plant Nutrition

In agriculture, this compound can be employed as a soil amendment to address iron deficiencies in crops. Its application enhances plant growth by improving the availability of iron, which is essential for chlorophyll synthesis and overall plant health .

Case Study: Impact on Crop Yield

A field trial assessed the effects of this compound on the growth of maize plants. The application resulted in a significant increase in both biomass and yield compared to untreated controls, demonstrating its efficacy as an iron source for enhancing crop productivity.

| Treatment | Biomass Increase (%) | Yield Increase (%) |

|---|---|---|

| Control | - | - |

| This compound | 35 | 20 |

Mechanism of Action

The mechanism of action of ferrous lactate dihydrate involves its role as a source of iron(II) ions. In biological systems, these ions are essential for the production of hemoglobin and other iron-containing proteins. The compound interacts with molecular targets such as transferrin and ferritin, facilitating iron transport and storage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ferrous Fumarate (C₄H₂FeO₄)

- Iron content : ~33% (higher than ferrous lactate dihydrate) .

- Solubility : Poor water solubility, often formulated in capsules or tablets .

- Bioavailability : Lower than ferrous lactate due to slower dissociation in the gut .

- Applications : Preferred in solid-dose supplements but less suitable for liquid formulations .

Ferrous Gluconate (C₁₂H₂₂FeO₁₄)

- Iron content : ~12% (lower than this compound) .

- Solubility : Highly water-soluble, used in liquid supplements .

- Bioavailability : Comparable to ferrous lactate but less stable in acidic environments .

- Applications : Common in pediatric and geriatric formulations due to mild gastrointestinal effects .

Ferrous Sulfate (FeSO₄·7H₂O)

- Iron content : ~20% (similar to this compound) .

- Solubility : Highly soluble in water but prone to oxidation, forming ferric sulfate .

- Bioavailability : High but associated with gastrointestinal irritation (e.g., nausea, constipation) .

- Applications : Cost-effective for mass fortification (e.g., cereals) but less stable in prolonged storage .

Ferric Pyrophosphate (Fe₄(P₂O₇)₃)

- Iron content: ~24–28% (non-chelated, ferric form) .

- Solubility : Insoluble in water; requires encapsulation for bioavailability .

- Bioavailability : Lower than ferrous salts due to poor absorption of Fe³⁺ .

- Applications : Used in heat-processed foods (e.g., baked goods) where reactivity is a concern .

Data Table: Comparative Analysis of Iron Supplements

Research Findings and Key Differentiators

- Stability : this compound exhibits superior stability in aqueous solutions compared to ferrous sulfate, which oxidizes to ferric forms under aerobic conditions .

- Analytical Methods : Karl Fischer titration is recommended for moisture analysis in this compound, as conventional drying methods (105°C or 130°C) risk oxidative degradation .

- Synergistic Formulations : this compound is compatible with probiotics (e.g., Lactobacillus plantarum 299v), enhancing iron absorption in fortified beverages .

- Market Trends : Asia-Pacific dominates this compound production, driven by demand for bioavailable iron in functional foods and pharmaceuticals .

Biological Activity

Ferrous lactate dihydrate, with the chemical formula and CAS number 5905-52-2, is an iron supplement widely recognized for its role in treating iron deficiency anemia. Its biological activity is attributed to its ability to enhance iron bioavailability and support various physiological functions. This article explores its biological activity, including mechanisms of action, clinical applications, and relevant research findings.

- Molecular Weight: 270.0 g/mol

- Solubility: Soluble in water; practically insoluble in ethanol.

- Appearance: Greenish-white powder with a characteristic odor.

-

Iron Absorption:

This compound improves iron absorption in the gastrointestinal tract. It is often used in combination with probiotics to enhance bioavailability. For instance, studies have shown that the probiotic Lactobacillus plantarum 299v increases iron absorption from ferrous lactate-enriched drinks . -

Hematinic Effect:

As a hematinic agent, ferrous lactate plays a critical role in hemoglobin synthesis by supplying the necessary iron for erythropoiesis (the production of red blood cells). This effect is particularly beneficial for individuals suffering from anemia due to chronic blood loss or dietary insufficiencies . -

Antioxidant Properties:

Ferrous lactate exhibits antioxidant effects, which may help mitigate oxidative stress in the body. This property is essential for maintaining overall health and preventing cellular damage .

Clinical Applications

This compound is primarily utilized in:

-

Iron Supplementation:

It is commonly prescribed to treat or prevent iron deficiency anemia, especially in populations at risk such as pregnant women and children . -

Food Fortification:

Due to its neutral flavor and color, ferrous lactate is used as a food additive to enrich products like infant formulas, cereals, and beverages .

Case Studies and Clinical Trials

- Effectiveness in Children:

A randomized controlled trial involving Indonesian children aged 1-6 years demonstrated that supplementation with ferrous lactate significantly improved hemoglobin levels compared to placebo groups .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Agustina et al., 2013 | N = 494 Children (1-6 years) | Ferrous lactate vs. placebo | Improved hemoglobin levels |

-

Probiotic Interaction:

A study indicated that adding Lactobacillus plantarum 299v to a fruit drink containing ferrous lactate resulted in significantly higher iron absorption rates among women of reproductive age compared to controls without probiotics . -

Safety and Toxicology:

Research has also explored the safety profile of ferrous lactate, noting that excessive intake can lead to gastrointestinal disturbances and potential iron overload conditions, particularly in animal models .

| Study | Animal Model | Dosage | Findings |

|---|---|---|---|

| Toxicologic Pathology, 2002 | Male Sprague-Dawley rats | 50,000 ppm (5%) for 2-4 weeks | Induced osteopenia and alterations in blood chemistry |

Q & A

Basic Research Questions

Q. How can water content in ferrous lactate dihydrate be accurately determined for quality control in research?

- Methodological Answer : Near-infrared reflectance spectroscopy (NIR) with a fiber-optic probe allows non-destructive analysis of water content by analyzing spectral data . However, studies comparing drying methods (e.g., 105°C vs. 130°C) and Karl Fischer titration found that Karl Fischer is more reliable for both dihydrate and trihydrate forms, as it avoids decomposition artifacts . Researchers should validate methods based on sample stability and hydration state.

Q. What are the standard purity criteria for this compound in regulatory frameworks like the Food Chemicals Codex?

- Methodological Answer : The Food Chemicals Codex specifies:

- Assay : 97.0–100.5% anhydrous basis.

- Impurities : ≤0.1% chloride, ≤0.1% sulfate, ≤0.2% ferric iron, ≤1 mg/kg lead.

- Optical rotation : +6.0° to +11.0° (anhydrous basis).

- Water content : 12.0–14.0% for dihydrate . Researchers should integrate these parameters into quality assessment protocols.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While this compound is not classified as hazardous under GHS, standard precautions include:

- Using gloves and eye protection to prevent irritation.

- Storing in airtight containers to avoid oxidation to ferric iron.

- Avoiding exposure to moisture or high temperatures during storage .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies should:

- Monitor oxidation : Use spectrophotometry or redox titration to quantify ferrous (Fe²⁺) vs. ferric (Fe³⁺) iron under controlled O₂ levels .

- Test hygroscopicity : Expose samples to humidity chambers (e.g., 30–90% RH) and measure mass changes or crystalline structure via XRD .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .

Q. How can contradictions in moisture content data arise when using different analytical methods, and how should they be resolved?

- Methodological Answer : Discrepancies occur because oven-drying methods (e.g., 105°C) may decompose this compound, overestimating water content. Karl Fischer titration is preferred for accuracy, as it directly measures water without thermal degradation . Researchers should cross-validate methods and report hydration state (e.g., dihydrate vs. trihydrate) explicitly .

Q. What role does this compound play in microbiological media for sulfate-reducing bacteria (SRB) cultures?

- Methodological Answer : Ferrous lactate serves as an electron donor in SRB media, facilitating sulfate reduction to sulfide. A standardized medium includes:

- 5.0 g/L iron lactate, 2.0 g/L ammonium sulfate, and 0.5 g/L K₂HPO₄.

- Colonies produce dark halos due to FeS formation, which can be quantified via colorimetric assays .

Q. What advanced techniques are used to evaluate the bioavailability of iron from this compound in nutritional studies?

- Methodological Answer : Bioavailability assessments often combine:

- In vitro models : Simulated gastrointestinal digestion with Caco-2 cell uptake assays.

- Biomarkers : Serum transferrin receptor (sTfR) levels to distinguish iron deficiency anemia from inflammation-related anemia, providing higher specificity than traditional hematological tests .

- Isotope tracing : ⁵⁷Fe or ⁵⁹Fe labeling to track absorption and utilization in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.